Rotigotine hydrochloride

Descripción general

Descripción

El hidrocloruro de rotigotina es un agonista de la dopamina no ergolina que se utiliza principalmente en el tratamiento de la enfermedad de Parkinson y el síndrome de piernas inquietas . Se formula como un parche transdérmico que proporciona un suministro continuo del fármaco durante 24 horas . El hidrocloruro de rotigotina es conocido por su similitud estructural con la dopamina y la apomorfina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de rotigotina implica varios pasos clave:

Aminación: Comenzando con la 5-metoxil-2-tetralona, se realiza una aminación para introducir el grupo amino.

Reducción asimétrica: Este paso utiliza el éster de Hantzsch 1, 4-dihidropiridina como agente reductor y ácido fosfórico quiral como catalizador para producir un intermedio quiral.

Halogenación: El intermedio se somete a halogenación para introducir un átomo de halógeno.

Eliminación del grupo metoxilo: Finalmente, se elimina el grupo metoxilo para producir rotigotina.

Métodos de producción industrial: La producción industrial del hidrocloruro de rotigotina implica la preparación del adhesivo que contiene el fármaco, el recubrimiento sobre un revestimiento protector, la evaporación de los disolventes, la laminación de la película de soporte, el corte de los parches y el sellado térmico de las bolsitas alrededor de los parches .

Tipos de reacciones:

Oxidación: La rotigotina puede sufrir oxidación, lo que puede dar lugar a la formación de impurezas.

Reducción: La reducción asimétrica es un paso clave en su síntesis.

Sustitución: La halogenación es un ejemplo de una reacción de sustitución involucrada en su síntesis.

Reactivos y condiciones comunes:

Agente reductor: Éster de Hantzsch 1, 4-dihidropiridina.

Catalizador: Ácido fosfórico quiral.

Reactivo de halogenación: Bromuro de hidrógeno.

Productos principales:

Aplicaciones Científicas De Investigación

Parkinson's Disease Treatment

Rotigotine is approved for both monotherapy in early-stage PD and as an adjunct to levodopa therapy in more advanced stages. It has shown efficacy in reducing motor symptoms and improving overall quality of life.

Clinical Efficacy:

- A systematic review indicated that rotigotine can help reduce the required doses of levodopa, thereby minimizing potential side effects associated with higher doses of this medication .

- A study involving 287 patients demonstrated significant improvements in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores when rotigotine was used in combination with levodopa .

Restless Legs Syndrome

Rotigotine is also indicated for RLS, where it alleviates symptoms such as discomfort in the legs and the urge to move them, especially at night. Its transdermal delivery system allows for effective management without the gastrointestinal side effects common with oral medications .

Table 1: Summary of Clinical Studies on Rotigotine Dosage and Efficacy

| Author | Year | Dosage (mg/24 hr) | Sample Size | PD Stage | Combination Agents | Length of Study |

|---|---|---|---|---|---|---|

| Chaudhuri | 2013 | 2-16 | 287 | Advanced | Levodopa | 8 weeks |

| Ferrazzoli | 2018 | 2-4 | 36 | Early | None | 18 months |

| Sieb | 2015 | 6 | 147 | Advanced | Levodopa | 1 month |

| Cawello | 2014 | 2 | 48 | Both | Levodopa | 2 weeks |

| Isaacson | 2019 | 4.8-3.9 | 39 | Early | Levodopa | 12 weeks |

This table summarizes various studies that highlight the effectiveness of rotigotine across different stages of PD and its use in combination therapies.

Case Study Example: Application Site Reactions

A recent study evaluated alternative application sites for the rotigotine patch to minimize skin reactions, which are common at standard sites. Thirty patients were assessed for skin irritation scores when applying the patch to the shin compared to approved sites. Results indicated significantly lower irritation scores at the shin site, suggesting its viability as an alternative application area .

Long-Term Efficacy

Open-label extension studies have shown that rotigotine maintains its efficacy over extended periods without significant augmentation or dyskinesia development, which is often seen with other dopaminergic treatments .

Mecanismo De Acción

El hidrocloruro de rotigotina actúa como un agonista de la dopamina, activando los receptores de la dopamina en el cuerpo. Imita el efecto del neurotransmisor dopamina, lo que lleva a una mejor transmisión dopaminérgica en las áreas motoras del ganglio basal. Esta acción ayuda a aliviar los síntomas de la enfermedad de Parkinson y el síndrome de piernas inquietas .

Compuestos similares:

Ropinirol: Otro agonista de la dopamina no ergolina utilizado en el tratamiento de la enfermedad de Parkinson.

Pramipexol: Un agonista de la dopamina con aplicaciones similares.

Comparación:

Rotigotina vs. Ropinirol: La rotigotina se administra mediante un parche transdérmico, proporcionando una liberación continua del fármaco, mientras que el ropinirol se toma por vía oral.

Rotigotina vs. Pramipexol: Ambos se utilizan para tratar la enfermedad de Parkinson, pero el sistema de administración transdérmica de la rotigotina ofrece una alternativa para pacientes con problemas gastrointestinales.

El hidrocloruro de rotigotina destaca por su exclusivo sistema de administración transdérmica, que proporciona un suministro continuo del fármaco y potencialmente mejora el cumplimiento del paciente .

Comparación Con Compuestos Similares

Ropinirole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.

Pramipexole: A dopamine agonist with similar applications.

Comparison:

Rotigotine vs. Ropinirole: Rotigotine is administered via a transdermal patch, providing continuous drug delivery, whereas ropinirole is taken orally.

Rotigotine vs. Pramipexole: Both are used to treat Parkinson’s disease, but rotigotine’s transdermal delivery system offers an alternative for patients with gastrointestinal issues.

Rotigotine hydrochloride stands out due to its unique transdermal delivery system, providing a continuous supply of the drug and potentially improving patient compliance .

Actividad Biológica

Rotigotine hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Its pharmacological profile reveals significant interactions with various dopamine receptor subtypes, particularly the D2 and D3 receptors, as well as other neurotransmitter systems. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

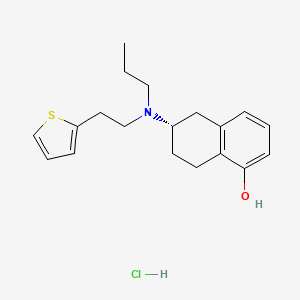

Chemical Structure : this compound is chemically described as (6S)-5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride. It exhibits high affinity for dopamine receptors, with Ki values of 13 nM for D2 and 0.71 nM for D3 receptors .

Mechanism of Action :

- Dopamine Receptor Agonism : Rotigotine acts as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors but shows the highest binding affinity for D3 receptors. It also antagonizes α-2 adrenergic receptors and acts as an agonist at 5-HT1A receptors .

- Metabolism : The compound undergoes extensive hepatic metabolism primarily via conjugation and N-dealkylation. Its metabolites are predominantly sulfate and glucuronide conjugates .

Pharmacokinetics

Rotigotine's pharmacokinetic profile is characterized by:

- Bioavailability : Varies by application site; shoulder application shows higher bioavailability than thigh .

- Half-life : Approximately 5 to 7 hours post-removal of the transdermal patch, with an initial half-life of around 3 hours .

- Elimination : Primarily excreted via urine (71% as inactive conjugates) and feces (23%) .

Efficacy in Parkinson's Disease

Several studies have demonstrated the efficacy of rotigotine in improving motor functions in patients with PD:

- Clinical Trials : In a double-blind placebo-controlled trial involving early-stage PD patients, rotigotine significantly improved UPDRS Part III scores compared to placebo (mean difference of -3.55; P = 0.0002) and enhanced sleep quality as measured by PDSS-2 scores (mean difference of -4.26; P < 0.0001) .

- Long-term Effects : A study assessing the long-term effects of rotigotine showed sustained improvements in motor function over a maintenance phase, with a higher percentage of patients achieving clinical improvement on the Clinical Global Impression Scale compared to those on placebo (57% vs. 30%; P < 0.001) .

Case Studies on Pain Management

Rotigotine has also been investigated for its analgesic properties:

- Animal Models : Research using carrageenan-induced inflammatory pain models in rats indicated that rotigotine administration resulted in increased withdrawal latency in a dose-dependent manner, suggesting its potential utility in managing pain associated with neuropathic conditions .

Data Tables

The following table summarizes key pharmacological data regarding rotigotine:

| Parameter | Value |

|---|---|

| D2 Receptor Ki | 13 nM |

| D3 Receptor Ki | 0.71 nM |

| Bioavailability | Variable by site |

| Terminal Half-life | 5 to 7 hours |

| Primary Metabolites | Sulfate and glucuronide conjugates |

| Urinary Excretion | 71% (inactive conjugates) |

Análisis De Reacciones Químicas

Demethylation and Base Liberation

The synthesis begins with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene , which undergoes demethylation via reflux in 48% HBr to form 2-N-propyl-5-hydroxy tetraline hydrobromide (Compound 5). Liberation of the free base (Compound 6) is achieved using K₂CO₃ in dichloromethane/water .

Reductive Amination

Compound 6 reacts with 2-thienylacetic acid and sodium borohydride in toluene at 80–90°C under nitrogen. This forms a sodium boron hydride complex , leading to reductive amination to yield Rotigotine free base .

| Reagent | Conditions | Product Yield |

|---|---|---|

| 2-Thienylacetic acid | Toluene, 80–90°C, 8h | 80% (Rotigotine oil) |

Salification

Rotigotine free base is converted to the hydrochloride salt using 37% HCl in ethanol. Evaporation yields Rotigotine hydrochloride .

Polymorphic Transformations

This compound exists in two crystalline forms (Form A and Form B ), differentiated by solvent recrystallization:

| Property | Form A | Form B |

|---|---|---|

| IR Peaks (cm⁻¹) | 3074, 1732, 729 | 3075, 1733, 728 |

| DSC Onset | 108.8°C | 109.5°C |

| X-Ray Peaks (2θ) | 7.1, 14.5, 20.7 | 7.2, 14.6, 20.8 |

Oxidative Degradation

Exposure to 20% H₂O₂ at 60°C for 30 minutes results in 5.91% degradation , producing sulfoxide and N-oxide derivatives .

Acid/Base Hydrolysis

-

2N HCl (60°C, 30 min) : 3.87% degradation via cleavage of the thiophene-ethylamine bond .

-

2N NaOH (60°C, 30 min) : 1.99% degradation through ester hydrolysis .

Thermal and Photolytic Degradation

Phase I Metabolism

-

N-Dealkylation : CYP enzymes (CYP3A4, CYP2C19) catalyze N-despropyl and N-desthienylethyl metabolite formation .

-

Oxidation : Minor pathways involve hydroxylation of the tetralin ring .

Phase II Metabolism

-

Sulfation : Sulfotransferases (SULT1A1) conjugate the phenolic -OH group .

-

Glucuronidation : UGT1A1/UGT2B7 mediate glucuronide formation .

| Metabolite | Enzymes Involved | Excretion Route |

|---|---|---|

| Sulfate conjugates | SULT1A1 | Urine (71%) |

| Glucuronide conjugates | UGT1A1/UGT2B7 | Feces (23%) |

Stability in Formulation

This compound exhibits pH-dependent solubility , with optimal stability at pH 4.8 (0.01N KH₂PO₄ buffer). Degradation under acidic conditions is mitigated by sodium metabisulfite in transdermal patches .

Impurity Profiling

HPLC studies identified key degradation impurities:

Propiedades

IUPAC Name |

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154792 | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125572-93-2 | |

| Record name | Rotigotine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTIGOTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.